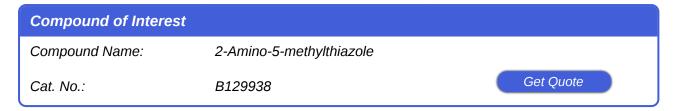


Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-methylthiazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-amino-5-methylthiazole** derivatives, focusing on their antioxidant and potential kinase inhibitory activities. The information is compiled from published experimental data to assist in the rational design of novel therapeutic agents.

Antioxidant Activity of 2-Amino-5-methylthiazole Derivatives

A series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (compounds 6a-j) were synthesized and evaluated for their ability to scavenge various free radicals. The core structure of these compounds is presented below.

Core Structure of Investigated Antioxidant Compounds:

Figure 1: General chemical structure of the synthesized 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives.

The antioxidant potential was assessed using DPPH, hydroxyl (HO•), nitric oxide (NO•), and superoxide (O_2^- •) radical scavenging assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Compound	R-group (Substituen t on Aldehyde)	DPPH IC50 (μg/mL)[1] [2]	HO• IC50 (μg/mL)[1] [2]	NO• IC50 (μg/mL)[1] [2]	O ₂ -• IC ₅₀ (µg/mL)[1] [2]
6a	3,4- dimethoxy	14.9 ± 0.11	17.9 ± 0.20	16.4 ± 0.08	18.3 ± 0.12
6b	4-methoxy	32.8 ± 0.16	35.6 ± 0.16	36.8 ± 0.41	28.3 ± 0.04
6c	4-hydroxy	18.4 ± 0.32	23.2 ± 0.08	20.3 ± 0.13	22.2 ± 0.34
6d	4-chloro	24.1 ± 0.08	30.1 ± 0.17	26.4 ± 0.04	32.4 ± 0.40
6e	4-hydroxy, 3- methoxy	15.0 ± 0.05	18.0 ± 0.65	17.9 ± 0.11	17.2 ± 0.42
6f	4-(2- hydroxyethyl)	24.5 ± 0.14	30.3 ± 0.29	28.4 ± 0.20	25.2 ± 0.56
6g	4-methyl	25.7 ± 0.97	29.0 ± 0.76	28.7 ± 0.12	26.3 ± 0.25
6h	furan-3-yl	37.1 ± 0.26	43.2 ± 0.10	46.4 ± 0.14	46.3 ± 0.12
6i	2-nitro	-	-	-	-
6j	4-nitro	-	-	-	-
Ascorbic Acid	Standard	-	-	-	-
ВНА	Standard	-	15.3	-	-

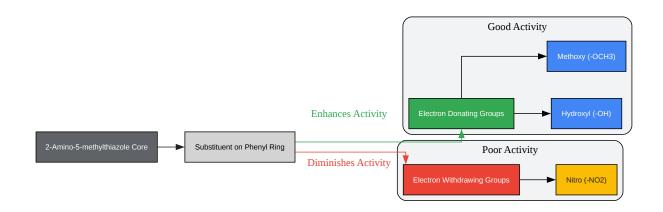
Structure-Activity Relationship (SAR) Summary for Antioxidant Activity:

The quantitative data reveals key structural features that enhance the antioxidant properties of these **2-amino-5-methylthiazole** derivatives:

• Electron-donating groups are crucial: Compounds with electron-donating substituents on the aromatic ring, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, exhibited the most potent radical scavenging activity.[1][2]



- Substitution pattern matters: Specifically, compounds 6a (3,4-dimethoxy) and 6e (4-hydroxy, 3-methoxy) demonstrated the lowest IC₅₀ values across all assays, indicating superior antioxidant potential.[1][2]
- Electron-withdrawing groups are detrimental: The presence of electron-withdrawing groups, like the nitro (-NO₂) group in compounds 6i and 6j, led to poor activity.
- Positional influence: A hydroxyl group at the para-position (6c) showed significant activity,
 which was further enhanced by an adjacent methoxy group (6e).[1][2]



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Caption: SAR logic for antioxidant activity.

Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Several studies have explored derivatives of this core for their potential to inhibit various kinases involved in disease signaling pathways.

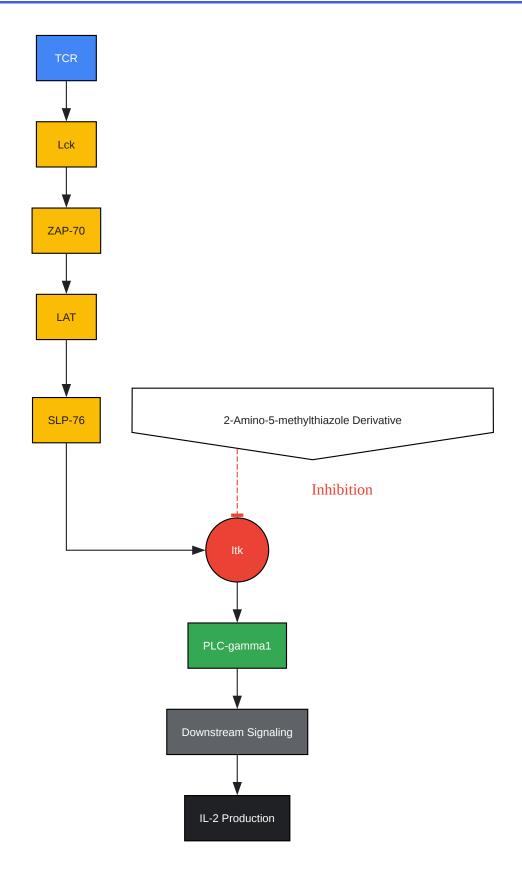




Inducible T-cell Kinase (Itk) Inhibition

A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were investigated as inhibitors of Itk, a key enzyme in T-cell signaling. While specific IC_{50} values from a comprehensive table are not publicly available, the research indicates that these compounds are potent and selective Itk inhibitors. Compound 2 from one such study was identified as a potent inhibitor that also suppresses IL-2 production in Jurkat T-cells, a common assay for T-cell activation.





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Caption: Simplified Itk signaling pathway.



p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

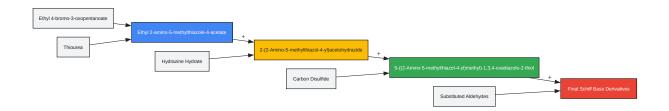
Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent inhibitors of p38 α MAPK, a key regulator of inflammatory responses. Optimization of this series led to the discovery of orally active compounds that can block the production of the pro-inflammatory cytokine TNF- α in vivo. This highlights the potential of the broader thiazole scaffold in developing anti-inflammatory agents.

Experimental Protocols Synthesis of 5-((2-amino-5-methylthiazol-4yl)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (General Procedure)

The synthesis of the antioxidant compounds 6a-j involved a multi-step process:

- Formation of Ethyl **2-amino-5-methylthiazole**-4-acetate (Compound 2): A reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.
- Formation of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide (Compound 3): Condensation
 of compound 2 with hydrazine hydrate.
- Formation of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Compound 4): Cyclization of compound 3 in the presence of carbon disulfide and a base.
- Formation of Schiff Bases (Compounds 6a-j): Condensation of compound 4 with various substituted aldehydes.[1]





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Caption: Synthetic workflow for antioxidant derivatives.

DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

- Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
- Sample preparation: The test compounds and a standard (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a range of concentrations.
- Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.



Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[3][4][5][6][7]

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the in vitro potency of compounds against a specific kinase.

- Reagents: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and assay buffer.
- Compound preparation: Test compounds are serially diluted to various concentrations.
- Kinase reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
 - Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
- Data analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Jurkat T-cell IL-2 Production Assay



This cell-based assay assesses the ability of a compound to inhibit T-cell activation.

- Cell culture: Jurkat T-cells are cultured in an appropriate medium.
- Cell plating: Cells are seeded into 96-well plates.
- Compound treatment: The cells are pre-incubated with various concentrations of the test compounds.
- Stimulation: T-cell activation is induced by adding stimulating agents such as
 phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA), or anti-CD3 and antiCD28 antibodies.[8][9][10][11]
- Incubation: The plates are incubated for a period (e.g., 24-48 hours) to allow for IL-2 production and secretion into the culture medium.
- IL-2 quantification: The amount of IL-2 in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data analysis: The percentage of inhibition of IL-2 production is calculated for each compound concentration, and the IC₅₀ value is determined.

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